n,4-Diphenylpiperazine-1-carbothioamide
Overview
Description
N,4-Diphenylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C17H19N3S. It is a member of the thiourea family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
N,4-Diphenylpiperazine-1-carbothioamide is a type of thiourea analog . Thiourea analogs have been found to inhibit the activity of β-glucuronidase , an enzyme involved in the metabolism of glucuronides . This enzyme plays a crucial role in the body’s detoxification process, and its inhibition can have significant effects on the body’s ability to metabolize certain substances.
Mode of Action
It is known that thiourea analogs, including this compound, can bind to the active site of β-glucuronidase, thereby inhibiting its activity . This interaction can lead to changes in the body’s ability to metabolize glucuronides.
Biochemical Pathways
The inhibition of β-glucuronidase by this compound can affect the glucuronidation pathway . This pathway is responsible for the conjugation and subsequent elimination of potentially toxic substances from the body. By inhibiting β-glucuronidase, this compound can potentially disrupt this pathway, leading to changes in the body’s detoxification processes.
Pharmacokinetics
As a thiourea analog, it is expected to have good bioavailability and to be well-distributed throughout the body
Result of Action
The inhibition of β-glucuronidase by this compound can lead to changes in the body’s ability to metabolize and eliminate certain substances . This can potentially lead to an accumulation of these substances in the body, which can have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-Diphenylpiperazine-1-carbothioamide can be synthesized through the reaction of heterocyclic amines with isocyanates. The process involves dissolving heterocyclic amines in dichloromethane and maintaining the temperature at 0°C. Isocyanate is then added drop-wise with constant stirring .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
N,4-Diphenylpiperazine-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or other reduced forms of the compound .
Scientific Research Applications
N,4-Diphenylpiperazine-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-viral activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diphenylpiperazine-1-carbothioamide
- Thiourea derivatives
- Cyclic urea derivatives
Uniqueness
N,4-Diphenylpiperazine-1-carbothioamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
N,4-diphenylpiperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEQBZBOCYNXRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354867 | |
Record name | MLS002694824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2512-27-8 | |
Record name | MLS002694824 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002694824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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